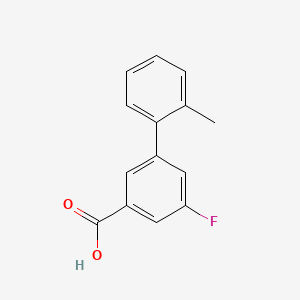

5-Fluoro-3-(2-methylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and a 2-methylphenyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, this compound can be synthesized by coupling 5-fluoro-3-iodobenzoic acid with 2-methylphenylboronic acid under Suzuki-Miyaura conditions .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acid derivatives or ketones.

Reduction: Products may include alcohols or aldehydes.

Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-(2-methylphenyl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-3-(2-methylphenyl)benzoic acid can be compared with other similar compounds, such as:

5-Fluoro-2-methylbenzoic acid: Lacks the 2-methylphenyl group, which may affect its binding properties and reactivity.

3-(2-Methylphenyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

5-Fluoro-3-phenylbenzoic acid: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic properties.

The uniqueness of this compound lies in the combination of the fluorine atom and the 2-methylphenyl group, which can impart distinct chemical and biological characteristics.

Biologische Aktivität

5-Fluoro-3-(2-methylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom and a methyl group attached to a benzoic acid core. Its molecular formula is C14H13F2O2, indicating the presence of two fluorine atoms and various functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of fluorine enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A notable study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range, demonstrating significant anticancer potential. The growth inhibition was reversible upon the addition of thymidine, indicating that the mechanism may involve nucleotide metabolism pathways .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. It was found to possess significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL. The compound's ability to eradicate biofilms was also assessed, showing promising results comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated benzoic acids:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | <1 | Effective against S. aureus | High potency in leukemia cells |

| 5-Fluoro-3-(4-fluorophenyl)benzoic acid | 0.5 | Moderate | Similar structure, different activity |

| 3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid | <0.1 | High | Enhanced by amino group |

Case Studies

- Antitumor Efficacy : In a series of experiments involving various cancer cell lines, this compound consistently demonstrated strong growth inhibition, particularly in leukemia models. This suggests a potential role as a lead compound for further drug development targeting hematological malignancies.

- Bacterial Resistance : A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Eigenschaften

IUPAC Name |

3-fluoro-5-(2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSGVSRYBFYKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688588 |

Source

|

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-25-3 |

Source

|

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.